molecular formula C10H7BrINO2 B1412577 Ethyl 3-bromo-5-cyano-4-iodobenzoate CAS No. 1807015-50-4

Ethyl 3-bromo-5-cyano-4-iodobenzoate

Cat. No.: B1412577
CAS No.: 1807015-50-4
M. Wt: 379.98 g/mol
InChI Key: CEMQKNYYNRFVOC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-iodobenzoate is a polyhalogenated benzoate ester derivative characterized by the presence of bromine, iodine, and cyano functional groups on the aromatic ring. Its molecular formula is $ \text{C}{10}\text{H}{7}\text{BrINO}_{2} $, with a molecular weight of 402.98 g/mol. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its multiple reactive halogen substituents. The ethyl ester group enhances solubility in non-polar solvents, while the electron-withdrawing cyano and halogen groups influence its reactivity and electronic properties.

Properties

CAS No.

1807015-50-4

Molecular Formula

C10H7BrINO2

Molecular Weight

379.98 g/mol

IUPAC Name

ethyl 3-bromo-5-cyano-4-iodobenzoate

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)6-3-7(5-13)9(12)8(11)4-6/h3-4H,2H2,1H3

InChI Key

CEMQKNYYNRFVOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)C#N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3-bromo-5-cyano-4-iodobenzoate belongs to a class of halogenated benzoate esters. Below is a comparison with structurally analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Applications
This compound Br (C3), CN (C5), I (C4), COOEt 402.98 Cross-coupling, nucleophilic substitution Pharmaceutical intermediates, ligand synthesis
Ethyl 4-bromo-3-iodobenzoate Br (C4), I (C3), COOEt 355.02 Suzuki coupling, halogen exchange Polymer chemistry, agrochemicals
Ethyl 2-cyano-5-iodobenzoate CN (C2), I (C5), COOEt 303.11 Radical reactions, photochemical activation Dye synthesis, material science
Ethyl 3,5-dibromo-4-iodobenzoate Br (C3, C5), I (C4), COOEt 436.85 Sequential halogenation, catalytic reduction Catalysis, supramolecular chemistry

Reactivity and Stability

  • Halogen Reactivity: The iodine substituent in this compound is more reactive toward palladium-catalyzed cross-coupling than bromine, making it a preferred site for functionalization .
  • Electronic Effects: The cyano group at C5 withdraws electron density, polarizing the aromatic ring and enhancing the electrophilicity of adjacent halogen atoms. This contrasts with ethyl palmitate derivatives (e.g., in Table 23 ), which lack electron-withdrawing groups and exhibit lower reactivity.
  • Solubility : Compared to ethyl acetate-extracted bioactive compounds like those in turmeric or ginger (Tables 18–26 ), the halogenated benzoate ester has lower solubility in polar solvents but higher stability under acidic conditions.

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